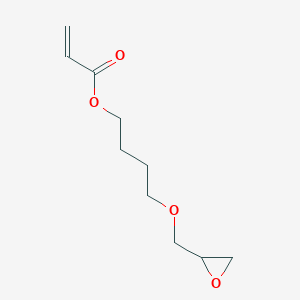

2-Propenoic acid, 4-(oxiranylmethoxy)butyl ester

説明

2-Propenoic acid, 4-(oxiranylmethoxy)butyl ester, is a compound of significant interest due to its potential applications in various fields of chemistry and materials science. It is a derivative of 2-propenoic acid (acrylic acid), modified to include an oxirane (epoxy) group and a butyl ester, which significantly alters its reactivity and properties.

Synthesis Analysis

The synthesis of esters of 3-alkyl-4-oxo-2-butenoic acid, closely related to 2-propenoic acid esters, can involve different strategies depending on the desired configuration (E or Z isomers). A straightforward route to these compounds avoids problematic by-products and challenging chromatographic separations (Bolchi, Roda, & Pallavicini, 2018). Additionally, the synthesis of 2-aryloxy butenoates, which shares a functional resemblance, can be achieved through allylic C-H bond carboxylation with CO2, demonstrating the versatility of carbon-carbon bond formation strategies in synthesizing complex esters (Ueno, Takimoto, & Hou, 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-propenoic acid esters, such as 4-(oxiran-2-ylmethoxy)benzoic acid, has been studied through crystallography, revealing the spatial arrangement and confirming structural hypotheses through X-ray analysis (Obreza & Perdih, 2012).

Chemical Reactions and Properties

2-Propenoic acid esters undergo various chemical reactions, including additions to the double bond in the presence of alcohols or diazomethane, leading to alkoxylation products or Δ2-pyrazolines while retaining the oxirane ring (Glushko, Samsonova, Yanovskaya, & Malinovskii, 1982). These reactions emphasize the compound's reactive versatility, especially in synthetic organic chemistry.

科学的研究の応用

Photodegradation in Aqueous Systems

2-Propenoic acid, 4-(oxiranylmethoxy)butyl ester, and its derivatives are studied for their behavior in water under different irradiation wavelengths. The research explores the stability and degradation pathways of these compounds when exposed to UV irradiation and simulated sunlight, particularly in the presence of various photocatalysts such as humic acid (HA), Fe oxide, titanium dioxide (TiO2), and zinc oxide (ZnO). The findings suggest complex interactions and photodegradation processes depending on the specific environmental conditions and the presence of catalysts (Pinna & Pusino, 2011).

Improving Polymer Electrolytes

The compound is also investigated for its role in enhancing the properties of polymer electrolytes, specifically in the context of flexible lithium-ion batteries. A study highlights the incorporation of alumina nanoparticles into triethylene glycol diacetate-2-propenoic acid butyl ester-based composite polymer electrolytes, revealing significant improvements in mechanical flexibility, ionic conductivity, and electrochemical stability. This research underscores the potential of this compound in the development of advanced materials for energy storage applications (Wang et al., 2015).

Antioxidant and Antimicrobial Properties

Furthermore, 2-Propenoic acid, 4-(oxiranylmethoxy)butyl ester derivatives exhibit notable antioxidant and antimicrobial properties. The synthesis and characterization of these compounds are crucial for understanding their potential applications in various industries, including food safety and preservation. The studies investigate the antimicrobial activity against a range of microorganisms and assess the antioxidant activity, providing insights into the functional applications of these compounds (Merkl et al., 2018).

作用機序

将来の方向性

特性

IUPAC Name |

4-(oxiran-2-ylmethoxy)butyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-2-10(11)13-6-4-3-5-12-7-9-8-14-9/h2,9H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWANRSZMQLWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50888895 | |

| Record name | 2-Propenoic acid, 4-(2-oxiranylmethoxy)butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119692-59-0 | |

| Record name | 4-(2-Oxiranylmethoxy)butyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119692-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 4-(2-oxiranylmethoxy)butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119692590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 4-(2-oxiranylmethoxy)butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 4-(2-oxiranylmethoxy)butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)

![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B38367.png)

![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)

![1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B38375.png)

![Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate](/img/structure/B38379.png)